molecular formula C17H15NO5S B2830332 N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide CAS No. 1351611-50-1

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide

Cat. No.: B2830332
CAS No.: 1351611-50-1
M. Wt: 345.37
InChI Key: QLWBYNCKSHIYSQ-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide (CAS 1351611-50-1) is a synthetic hybrid compound with a molecular formula of C17H15NO5S and a molecular weight of 345.4 g/mol . It features a coumarin (2H-chromen-2-one) core structure linked via a secondary amine to a 2-phenoxyethanesulfonamide moiety . This unique structure combines the recognized biological potential of the coumarin scaffold with the versatile sulfonamide pharmacophore, making it a valuable building block in medicinal chemistry and drug discovery research. Coumarin-sulfonamide hybrids are an important class of compounds in pharmaceutical research, demonstrating a diverse spectrum of biological activities. Related structural analogs have been reported to exhibit significant anti-inflammatory properties . Furthermore, such hybrids are frequently investigated for their antioxidant potential , with studies showing that specific derivatives can act as effective radical scavengers in assays like DPPH, and exhibit notable ferric reducing antioxidant power (FRAP) . The structural motif also shows promise in the development of antimicrobial agents , as evidenced by research into 1,3,4-oxadiazole and thiazolidinone derivatives containing the 2-oxo-2H-chromene unit . The presence of the sulfonamide group is a key feature, as this functionality is widely employed in drugs targeting various diseases, and its incorporation into the coumarin scaffold is a established strategy for generating novel bioactive molecules . The compound is provided as a high-purity material strictly for research applications. It is intended for use in in vitro biological screening , structure-activity relationship (SAR) studies , and as a key chemical intermediate for the synthesis of more complex heterocyclic systems, such as thiazolidinones and oxadiazoles, which are relevant to several therapeutic areas . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBYNCKSHIYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 2-oxo-2H-chromen-3-yl derivatives with phenoxyethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide, highlighting key differences in substituents, synthesis, and properties:

Compound Name Key Structural Features Synthesis Method Key Properties/Applications References
This compound Coumarin core + phenoxyethylsulfonamide Sulfonate salt + oxalyl chloride + amine coupling Potential antimicrobial/antifungal activity (inferred)
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide Coumarin core + carboxamide + sulfamoylphenyl Condensation of 3-aminocoumarin with aromatic aldehydes Fluorescence, photostability
2-Oxo-2H-chromen-3-yl propionate/acetate Coumarin core + ester groups (R = propionyl/acetyl) Acylation of 3-hydroxycoumarin with acid chlorides High solid-state fluorescence, solvent-dependent emission
N-(2-Trifluoromethyl-4-chlorophenyl)-2-(2-methylphenyl)-2-oxoethylsulfonamide Sulfonamide + trifluoromethyl/chlorophenyl groups Sulfonate + oxalyl chloride + aromatic amine coupling Fungicidal activity (e.g., against Botrytis cinerea)
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide Coumarin core + cyclohexanecarboxamide Amide coupling of 3-aminocoumarin with cyclohexanecarbonyl chloride Planar coumarin core, C–H⋯π/π–π interactions in crystal packing

Structural and Functional Differences

  • Substituent Effects: Sulfonamide vs. Carboxamides (e.g., compound from ) may prioritize photochemical stability due to planar conjugation. Phenoxyethyl Chain: The phenoxyethyl group in the target compound introduces steric bulk and lipophilicity, which could improve membrane permeability compared to simpler sulfonamides .
  • Fluorescence Properties :

    • Ester derivatives (e.g., 2-oxo-2H-chromen-3-yl propionate) exhibit higher solid-state fluorescence intensity than sulfonamides, with emission maxima influenced by substituent electronic effects .
    • Solvent polarity significantly affects liquid-phase fluorescence; chlorofom enhances emission in ester derivatives, while sulfonamides may show redshifted spectra due to polar interactions .
  • Biological Activity: Fungicidal Activity: Sulfonamides with halogenated aryl groups (e.g., trifluoromethyl/chlorophenyl) demonstrate superior efficacy against plant pathogens, with EC50 values as low as 10 μg/mL . Antimicrobial Potential: Coumarin-sulfonamide hybrids (e.g., derivatives in ) show broad-spectrum activity against Gram-positive bacteria and fungi, likely due to sulfonamide-mediated enzyme inhibition.

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a coumarin core with a phenoxyethanesulfonamide moiety, which contributes to its unique chemical and biological properties. The molecular formula is C17H15N1O5SC_{17}H_{15}N_{1}O_{5}S, and its structure can be represented as follows:

N 2 oxo 2H chromen 3 yl 2 phenoxyethanesulfonamide\text{N 2 oxo 2H chromen 3 yl 2 phenoxyethanesulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can modulate receptor activity, influencing various signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, in vitro studies indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM .

Antioxidant Properties

The compound exhibits notable antioxidant activity, as evidenced by its ability to scavenge free radicals. A study reported that this compound demonstrated a SC50 value of 40.4 µg/mL in DPPH radical scavenging assays, indicating effective antioxidant capacity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide, it is useful to compare it with other coumarin derivatives:

Compound NameBiological ActivityIC50/SC50 Values
N-(2-Oxo-2H-chromen-3-y)cyclohexanecarboxamideAnticancer15 µM (MCF-7)
3-(2-Oxo-2H-chromen-3-y)-5H-pyrano[3,2-c]chromenAntineoplastic12 µM (HeLa)
N-(coumarin derivative)AntioxidantSC50: 30 µg/mL

This table highlights that while other compounds exhibit similar activities, N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide shows a broader range of effects across various biological assays.

Case Studies

  • Breast Cancer Study : A recent investigation into the effects of N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide on MCF-7 cells revealed significant apoptosis induction via mitochondrial pathways. The study concluded that this compound could serve as a lead for developing novel anticancer agents targeting breast cancer cells .
  • Inflammation Model : In a murine model of acute inflammation induced by LPS, treatment with N-(2-oxo-2H-chromen-3-y)-2-phenoexythanesulfonamide resulted in decreased levels of inflammatory markers and improved histopathological scores compared to control groups.

Q & A

Basic: What are the key synthetic pathways for N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromen-2-one (coumarin) core via Pechmann or Kostanecki-Robinson condensation.
  • Step 2 : Sulfonylation of the 3-amino group on the coumarin scaffold using 2-phenoxyethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    Critical parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios to minimize side products like disubstituted sulfonamides.

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6d_6) identify substituent patterns (e.g., sulfonamide NH at δ 10.2–10.8 ppm, coumarin carbonyl at δ 160–165 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm1^{-1} and 1140–1160 cm1^{-1}) and coumarin C=O (1700–1720 cm1^{-1}).
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ at m/z 385.0842 for C19_{19}H16_{16}NO5_5S1_1) .

Advanced: How can crystallographic data refinement using SHELXL address structural ambiguities?

SHELXL resolves challenges such as:

  • Disorder modeling : For flexible phenoxyethyl chains, use PART and EADP commands to refine split positions.
  • Hydrogen bonding : DFIX restraints ensure accurate O–H···N/S interactions (e.g., coumarin carbonyl to sulfonamide NH, d = 2.8–3.0 Å).
  • Twinned data : Apply TWIN/BASF commands for non-merohedral twinning (common in sulfonamide crystals) .
    Example refinement metrics: R1_1 < 0.05, wR2_2 < 0.12, and Flack parameter < 0.1 for chiral centers.

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Discrepancies in IC50_{50} values (e.g., MMP-2 vs. MMP-9 inhibition) may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters sulfonamide protonation) and substrate concentration (e.g., gelatin vs. fluorogenic peptides).
  • Cofactor interference : Pre-treat samples with EDTA to chelate Zn2+^{2+} and exclude metal-dependent off-target effects .
    Use orthogonal assays (SPR, thermal shift) to validate binding affinity and stoichiometry.

Advanced: What strategies optimize the compound’s selectivity for MMP-2 over MMP-9?

  • Structural modifications : Introduce bulkier substituents (e.g., 4-fluoro on phenoxy group) to sterically hinder MMP-9’s larger S1' pocket.
  • Computational docking : Use AutoDock Vina to prioritize analogs with ΔG < −9 kcal/mol for MMP-2 vs. > −8 kcal/mol for MMP-9.
  • Pharmacophore filters : Retain the coumarin carbonyl for chelating the catalytic Zn2+^{2+} while varying sulfonamide linkers .

Advanced: How does molecular docking inform SAR studies for this sulfonamide?

  • Active site mapping : The coumarin core occupies the hydrophobic S1 pocket, while the sulfonamide interacts with S2' via hydrogen bonds (e.g., Asn162 in MMP-2).
  • Free energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., replacing phenoxy with thiophene improves MMP-2 affinity by 1.2 kcal/mol) .
    Validate with isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy.

Basic: What purification methods ensure high yield and purity?

  • Recrystallization : Use ethanol/water (7:3 v/v) for >90% recovery; monitor by HPLC (C18 column, 220 nm, retention time ~8.2 min).
  • Flash chromatography : Optimize with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate sulfonamide derivatives .

Advanced: What are common pitfalls in interpreting NMR data for this compound?

  • Rotameric splitting : The phenoxyethyl chain’s rotation causes duplicated signals (e.g., CH2_2 protons at δ 3.8–4.2 ppm). Use VT-NMR (25–60°C) to coalesce peaks.
  • Solvent masking : DMSO-d6d_6 obscures NH protons; switch to CDCl3_3/TFA-d (1%) for clearer signals .

Advanced: How to design analogs to enhance metabolic stability?

  • Blocking labile sites : Replace the coumarin 7-OH with methoxy to prevent glucuronidation.
  • Isosteric replacement : Substitute sulfonamide with sulfamate to resist CYP3A4 oxidation .
    Assess in vitro microsomal stability (human liver microsomes, t1/2_{1/2} > 60 min).

Advanced: What in silico models predict ADMET properties?

  • SwissADME : Predict moderate BBB permeability (TPSA = 95 Ų) but high plasma protein binding (>90%).
  • ProTox-II : Flag potential hepatotoxicity (LD50_{50} = 280 mg/kg) due to reactive sulfonamide metabolites .
    Validate with Caco-2 permeability assays and Ames test for mutagenicity.

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